molecular formula C15H25N3O3S B2998875 N-(1-cyanocyclohexyl)-1-(ethanesulfonyl)piperidine-4-carboxamide CAS No. 1626302-62-2

N-(1-cyanocyclohexyl)-1-(ethanesulfonyl)piperidine-4-carboxamide

Katalognummer B2998875
CAS-Nummer: 1626302-62-2
Molekulargewicht: 327.44
InChI-Schlüssel: MPHVCLNDPSHPET-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(1-cyanocyclohexyl)-1-(ethanesulfonyl)piperidine-4-carboxamide, also known as CPP-109, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. CPP-109 is a derivative of the drug, 1-(2-benzylpiperidin-4-yl)-3-(4-chlorophenyl)propan-1-one (known as desoxypeganine or RTI-55), which is a potent dopamine reuptake inhibitor. CPP-109 has been found to be a highly selective and potent inhibitor of the enzyme, histone deacetylase (HDAC).

Wirkmechanismus

HDACs are a family of enzymes that regulate gene expression by removing acetyl groups from histone proteins, which are involved in the packaging of DNA in the nucleus. By inhibiting HDAC activity, N-(1-cyanocyclohexyl)-1-(ethanesulfonyl)piperidine-4-carboxamide increases the acetylation of histones, which leads to changes in gene expression. This can result in changes in neuronal plasticity, which may underlie the therapeutic effects of this compound.
Biochemical and Physiological Effects
This compound has been shown to increase the levels of acetylated histones in the brain, indicating that it is able to effectively inhibit HDAC activity. It has also been found to increase the expression of genes involved in synaptic plasticity and to enhance memory and learning in animal models. In addition, this compound has been shown to reduce drug-seeking behavior in animal models of addiction.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of using N-(1-cyanocyclohexyl)-1-(ethanesulfonyl)piperidine-4-carboxamide in lab experiments is that it is a highly selective and potent inhibitor of HDAC, which makes it a useful tool for studying the role of HDAC in various biological processes. However, one limitation is that it is a relatively new compound and its effects on human physiology are not yet fully understood.

Zukünftige Richtungen

There are many potential future directions for research on N-(1-cyanocyclohexyl)-1-(ethanesulfonyl)piperidine-4-carboxamide. One area of interest is the development of more selective HDAC inhibitors that target specific isoforms of the enzyme. Another potential direction is the investigation of the effects of this compound on other neurological and psychiatric disorders, such as depression and anxiety. Additionally, the development of more effective delivery methods for this compound could improve its therapeutic potential.

Synthesemethoden

N-(1-cyanocyclohexyl)-1-(ethanesulfonyl)piperidine-4-carboxamide can be synthesized using a multi-step process starting with the reaction of cyclohexanone with methylamine to form N-methylcyclohexylamine. This intermediate is then reacted with ethanesulfonyl chloride to form N-methylcyclohexylsulfonyl chloride. The resulting compound is then reacted with piperidine-4-carboxamide to form this compound.

Wissenschaftliche Forschungsanwendungen

N-(1-cyanocyclohexyl)-1-(ethanesulfonyl)piperidine-4-carboxamide has been extensively studied for its potential therapeutic applications in the treatment of various neurological and psychiatric disorders. HDAC inhibitors have been shown to have neuroprotective effects and to enhance memory and learning in animal models. This compound has been found to be effective in treating addiction and other compulsive behaviors by inhibiting the activity of HDAC in the brain.

Eigenschaften

IUPAC Name

N-(1-cyanocyclohexyl)-1-ethylsulfonylpiperidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25N3O3S/c1-2-22(20,21)18-10-6-13(7-11-18)14(19)17-15(12-16)8-4-3-5-9-15/h13H,2-11H2,1H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPHVCLNDPSHPET-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)N1CCC(CC1)C(=O)NC2(CCCCC2)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.